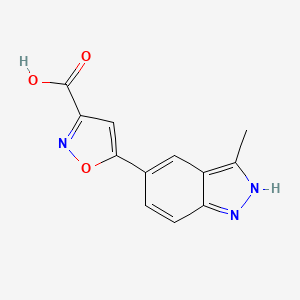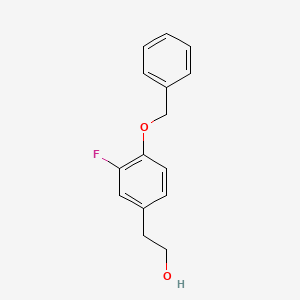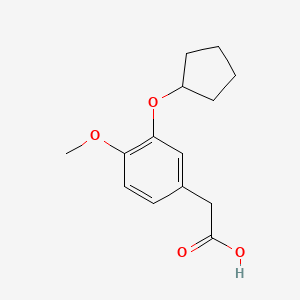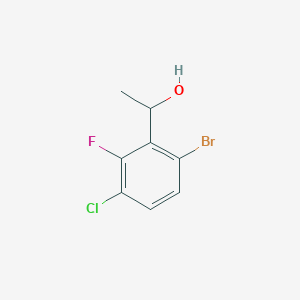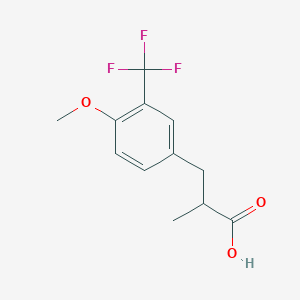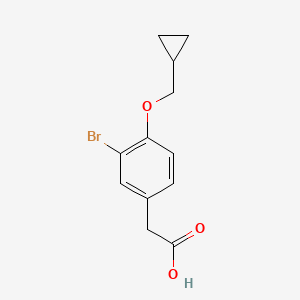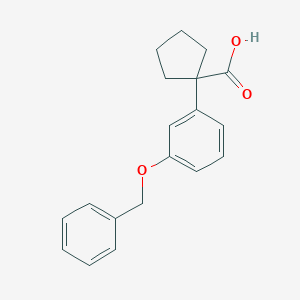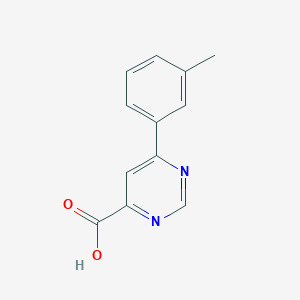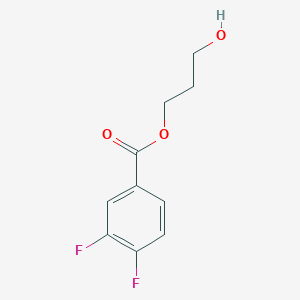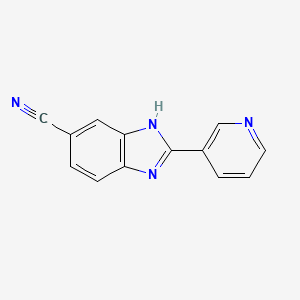![molecular formula C13H12F2O4 B8010285 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid](/img/structure/B8010285.png)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring attached to a benzo[d][1,3]dioxole moiety with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole ring system, which is then difluorinated.
Cyclopentane Ring Formation: The cyclopentane ring is introduced through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Common techniques include:
High-Temperature Reactions: Conducting reactions at elevated temperatures to facilitate cyclization and carboxylation.
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid exerts its effects depends on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular function.
Comparison with Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclobutanecarboxylic acid
Uniqueness: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid is unique due to its specific ring structure and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O4/c14-13(15)18-9-4-3-8(7-10(9)19-13)12(11(16)17)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWDDWQXYRAESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

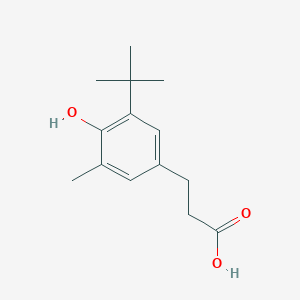
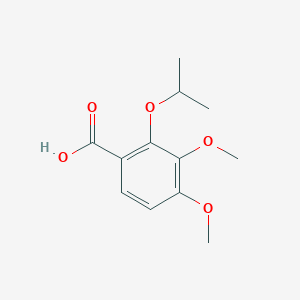
![3-[3-(BENZYLOXY)PHENYL]PROPAN-1-OL](/img/structure/B8010233.png)
